molecular formula C21H27N5O3 B2686456 N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 2034587-46-5

N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B2686456
CAS No.: 2034587-46-5
M. Wt: 397.479
InChI Key: VZYIUBBXWPWEPL-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused to a tetrahydropyridine ring, linked via a carbonyl group to a piperazine-carboxamide scaffold. The 4-methoxybenzyl substituent on the piperazine nitrogen enhances lipophilicity and may influence receptor binding or pharmacokinetics.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-29-17-7-5-16(6-8-17)14-22-21(28)25-12-10-24(11-13-25)20(27)18-15-23-26-9-3-2-4-19(18)26/h5-8,15H,2-4,9-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYIUBBXWPWEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide is a novel compound belonging to the class of pyrazole derivatives. Pyrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article presents a detailed review of the biological activities associated with this compound based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of approximately 342.39 g/mol. Its structure includes a piperazine ring linked to a tetrahydropyrazolo moiety and a methoxybenzyl group, which contributes to its pharmacological profile.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, studies have shown that compounds similar to this compound can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR signaling pathways. These pathways are critical in various cancers, including melanoma and non-small cell lung cancer .

Case Study:
In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazole derivatives exhibited cytotoxic effects and enhanced the efficacy of standard chemotherapy agents like doxorubicin. The combination treatment showed a synergistic effect, particularly in the more aggressive MDA-MB-231 cell line .

Anti-inflammatory Activity

Pyrazole compounds have also been investigated for their anti-inflammatory properties. In preclinical models, these compounds have been shown to reduce inflammation markers and inhibit pathways involved in inflammatory responses. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in prostaglandin synthesis .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated activity against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural features. Modifications at specific positions on the pyrazole ring or the substituents attached to the piperazine moiety can enhance or diminish their pharmacological effects.

Structural Feature Effect on Activity
Methoxy group at para positionEnhances lipophilicity and cellular uptake
Tetrahydropyrazolo moietyContributes to antitumor activity through target binding
Piperazine ringIncreases solubility and bioavailability

Scientific Research Applications

Molecular Formula

  • C : 18
  • H : 22
  • N : 4
  • O : 3

Structural Characteristics

The compound features a piperazine core linked to a tetrahydropyrazolo[1,5-a]pyridine moiety and a methoxybenzyl group. This unique combination allows for significant interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit promising antitumor properties. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. Studies suggest that N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide may inhibit tumor growth by targeting specific kinases involved in cancer progression .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is significant. It has been investigated for its potential to inhibit ATP-competitive kinases which are crucial in various signaling pathways related to cancer and other diseases. The structural modifications in the piperazine and pyrazolo rings enhance its binding affinity to these enzymes .

Neuropharmacological Effects

Preliminary studies have also suggested neuropharmacological effects. Similar compounds have been associated with anxiolytic and antidepressant activities. The piperazine moiety is known for its role in central nervous system (CNS) activity, making this compound a candidate for further investigation in neuropharmacology .

Case Study 1: Anticancer Efficacy

A study demonstrated that a closely related compound exhibited significant anti-proliferative effects on breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation. This highlights the potential of this compound as an anticancer agent .

Case Study 2: Enzyme Interaction

Research involving structure-activity relationship (SAR) studies indicated that modifications on the piperazine ring influenced the binding affinity towards Bcr-Abl kinase. The findings suggest that fine-tuning the molecular structure can enhance therapeutic efficacy against resistant forms of cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core heterocycles, substituents, and inferred pharmacological properties.

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-(4-Methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide Pyrazolo[1,5-a]pyridine 4-Methoxybenzyl, piperazine-carboxamide ~432.5 (estimated)
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Thiophen-2-yl, trifluoromethyl, 4-methoxybenzyl 505.5
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine-carboxamide 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, benzoxazin-6-yl 453.8

Key Observations :

  • The pyrazolo[1,5-a]pyridine core in the target compound differs from the pyrazolo[1,5-a]pyrimidine in , which introduces an additional nitrogen atom. This modification may alter electronic properties and binding affinity to target proteins.
Piperazine Substituent Modifications
Compound Fragment/Substituent Biological Implication Example Compound
4-Methoxybenzyl (target compound) Moderate lipophilicity; potential for CNS penetration due to methoxy group Target compound
4-Fluorobenzyl (e.g., ) Increased electronegativity; may enhance binding to aromatic pockets in kinase domains [4-(4-Fluorobenzyl)piperazin-1-yl]methanones
Benzoxazin-6-yl (e.g., ) Hydrogen-bonding capacity via carbonyl oxygen; possible anti-inflammatory activity

Key Observations :

  • The 4-methoxybenzyl group in the target compound balances lipophilicity and polarity, contrasting with the 4-fluorobenzyl group in , which may improve target selectivity in kinase inhibitors .
  • The benzoxazin-6-yl substituent in introduces a fused oxygen-containing heterocycle, likely enhancing solubility compared to the target compound’s methoxybenzyl group .
Pharmacological Implications
  • Kinase Inhibition : Compounds with pyrazolo[1,5-a]pyrimidine cores (e.g., ) often exhibit kinase inhibitory activity due to planar heterocycles mimicking ATP’s adenine moiety. The target compound’s pyrazolo[1,5-a]pyridine core may exhibit similar but less potent effects due to reduced nitrogen content .
  • GPCR Modulation : Piperazine-carboxamide derivatives (e.g., ) are prevalent in GPCR-targeted drugs. The 4-methoxybenzyl group in the target compound may favor serotonin or dopamine receptor interactions .

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